2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester
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Overview
Description
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester is an organic compound belonging to the class of alpha amino acids and derivatives. This compound is characterized by its unique thieno[2,3-c]pyran structure, which is a fused ring system containing both sulfur and oxygen atoms. The tert-butyl ester group enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester typically involves multi-step reactions. One common method includes the condensation of a thieno[2,3-c]pyran derivative with an amino acid precursor under controlled conditions. The reaction often requires the use of catalysts such as triethylamine and solvents like dichloromethane to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives with modified side chains.
Mechanism of Action
The mechanism of action of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as PTP1B. By binding to the active site of this enzyme, the compound inhibits its activity, thereby modulating signaling pathways related to cell growth, differentiation, and metabolism . This inhibition can lead to downstream effects on various cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(Oxalyl-Amino)-4,7-Dihydro-5H-Thieno[2,3-C]Pyran-3-Carboxylic Acid: Shares a similar core structure but differs in the functional groups attached to the thieno[2,3-c]pyran ring.
tert-butyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate: Another derivative with modifications to the amino and ester groups.
Uniqueness
The uniqueness of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit PTP1B and modulate key signaling pathways sets it apart from other similar compounds, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)9-7-4-5-15-6-8(7)17-10(9)13/h4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPTTZAZWQVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC2=C1CCOC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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